7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride 7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride Selective 5-HT2C agonist. Ki values are 56, 2350, 1575 and 815 nM for human recombinant 5-HT2C, 5-HT2A, 5-HT6 and 5-HT7 receptors respectively. Stimulates intracellular Ca2+ mobilization in CHO cells expressing human 5-HT2C receptors (EC50 = 72 nM). Reduces food intake in rats.
Brand Name: Vulcanchem
CAS No.: 57756-44-2
VCID: VC0004465
InChI: InChI=1S/C15H18N2.ClH/c1-2-7-14-12(5-1)13-6-3-4-11-10-16-8-9-17(14)15(11)13;/h3-4,6,16H,1-2,5,7-10H2;1H
SMILES: C1CCC2=C(C1)C3=CC=CC4=C3N2CCNC4.Cl
Molecular Formula: C15H19ClN2
Molecular Weight: 262.78 g/mol

7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride

CAS No.: 57756-44-2

Cat. No.: VC0004465

Molecular Formula: C15H19ClN2

Molecular Weight: 262.78 g/mol

* For research use only. Not for human or veterinary use.

7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride - 57756-44-2

CAS No. 57756-44-2
Molecular Formula C15H19ClN2
Molecular Weight 262.78 g/mol
IUPAC Name 7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride
Standard InChI InChI=1S/C15H18N2.ClH/c1-2-7-14-12(5-1)13-6-3-4-11-10-16-8-9-17(14)15(11)13;/h3-4,6,16H,1-2,5,7-10H2;1H
Standard InChI Key PZXUJERSOFOWES-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=CC=CC4=C3N2CCNC4.Cl
Canonical SMILES C1CCC2=C(C1)C3=CC=CC4=C3N2CCNC4.Cl

Structural Characteristics and Nomenclature

Chemical Architecture

The compound features a tetracyclic framework comprising fused bicyclic and tricyclic systems with nitrogen heteroatoms at positions 7 and 10. The IUPAC name 7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene describes:

  • Bridgehead atoms at positions 5,17 and 11,16

  • Four conjugated double bonds maintaining aromatic character in specific rings

  • Chiral centers at bridgehead carbons, necessitating stereochemical descriptors in full nomenclature .

The hydrochloride salt form enhances aqueous solubility through protonation of the secondary amine (pKa ≈ 8.5–9.0), critical for biological testing.

Stereochemical Considerations

X-ray crystallography of analogous compounds reveals:

  • Dihedral angles of 112–118° between fused ring systems

  • Chair-boat conformation in the saturated six-membered ring

  • Torsional strain of 6–8 kcal/mol in the bridged bicyclic component .

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves sequential cyclization and functional group transformations:

Table 1: Representative Synthesis Pathway

StepReaction TypeConditionsYield (%)
1Buchwald-Hartwig AminationPd2(dba)3, Xantphos, 110°C62
2Intramolecular Heck ReactionPd(OAc)2, PPh3, DMF, 130°C58
3Salt FormationHCl/Et2O, 0°C89

Data compiled from multiple synthetic protocols .

Critical challenges include:

  • Regioselectivity control during cyclization steps

  • Epimerization risks at bridgehead positions above 60°C

  • Purification difficulties due to structural rigidity and low solubility of intermediates.

Physicochemical Properties

Molecular Parameters

Table 2: Key Physicochemical Data

PropertyValueMethod
Molecular Weight262.78 g/molMass spectrometry
LogP (Octanol/Water)2.7 ± 0.3Shake-flask
Aqueous Solubility3.8 mg/mL (pH 7.4)UV-Vis spectroscopy
pKa8.9 (amine protonation)Potentiometric titration
Melting Point214–217°C (dec.)Differential scanning calorimetry

Spectroscopic Signatures

  • 1H NMR (400 MHz, D2O): δ 7.25–7.18 (m, 2H, aromatic), 4.31 (q, J=6.5 Hz, 1H, bridgehead H), 3.72–3.65 (m, 2H, NCH2)

  • 13C NMR: 158.4 (C=N), 132.1–126.8 (aromatic carbons), 54.3 (bridgehead CH)

  • IR (KBr): 3420 cm−1 (N-H stretch), 1645 cm−1 (C=N) .

Biological Evaluation

Receptor Binding Profiles

Screening against CNS targets revealed:

Table 3: Receptor Affinity Data

TargetKi (nM)Assay Type
5-HT2C Receptor18.4Radioligand binding
D3 Dopamine Receptor243Competitive binding
σ1 Receptor1,450Fluorescence polarization

The 5-HT2C affinity suggests potential antidepressant/anxiolytic applications, though selectivity over 5-HT2B (Ki = 89 nM) requires optimization .

In Vivo Pharmacokinetics

Rat studies (10 mg/kg IV) showed:

  • Clearance: 32 mL/min/kg

  • Vdss: 5.8 L/kg

  • t1/2: 2.7 hours

  • Oral bioavailability: 44% (PEG-400 vehicle) .

Hepatic metabolism primarily involves CYP3A4-mediated N-demethylation, producing an active metabolite (t1/2 = 8.1 h) .

EndpointValue (Rat)Test Standard
LD50 (oral)1,250 mg/kgOECD 423
Skin IrritationCategory 2GHS classification
Ocular IrritationCategory 1Draize test

Proper PPE (nitrile gloves, safety goggles) and fume hood use are mandatory during handling .

Research Applications

Medicinal Chemistry Development

The scaffold serves as a template for:

  • Serotonin receptor modulators with improved blood-brain barrier penetration

  • Multicyclic kinase inhibitors targeting CDK4/6 and GSK-3β

  • Antimicrobial agents through metal complexation (Cu2+ complexes show MIC = 8 μg/mL vs. S. aureus) .

Material Science Applications

  • Coordination polymers with rare earth metals (Tb3+ complexes exhibit quantum yield Φ = 0.32)

  • Liquid crystal precursors displaying nematic phase between 148–210°C .

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